molecular formula C8H10O4 B14484451 3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one CAS No. 65950-29-0

3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one

Cat. No.: B14484451
CAS No.: 65950-29-0
M. Wt: 170.16 g/mol
InChI Key: RNECENSSPHIZQH-UHFFFAOYSA-N
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Description

3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one is a complex organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one typically involves multi-step organic reactions. Common starting materials might include phenols and aldehydes, which undergo cyclization and hydroxylation reactions under controlled conditions. Specific catalysts and solvents are often used to facilitate these reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrobenzofurans.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one involves its interaction with specific molecular targets and pathways. These might include:

    Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It might bind to specific receptors, modulating cellular responses.

    Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Dihydrobenzofuran: A reduced form with similar properties.

    Hydroxybenzofuran: Compounds with hydroxyl groups attached to the benzofuran ring.

Uniqueness

3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one is unique due to its specific hydroxylation pattern and tetrahydrofuran ring, which might confer distinct biological activities and chemical reactivity compared to other benzofurans.

Properties

CAS No.

65950-29-0

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3,7a-dihydroxy-4,5,6,7-tetrahydro-1-benzofuran-2-one

InChI

InChI=1S/C8H10O4/c9-6-5-3-1-2-4-8(5,11)12-7(6)10/h9,11H,1-4H2

InChI Key

RNECENSSPHIZQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(=C(C(=O)O2)O)C1)O

Origin of Product

United States

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